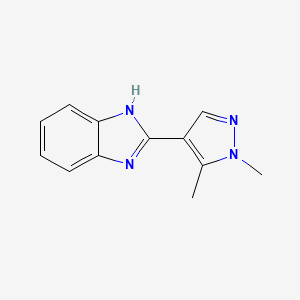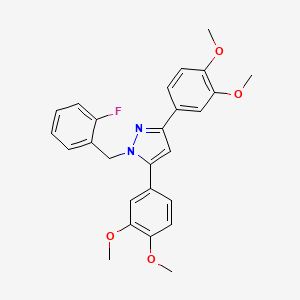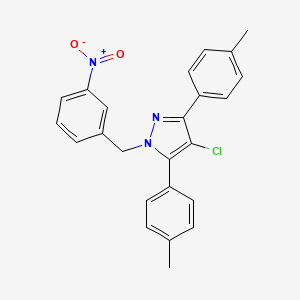![molecular formula C16H18N2S2 B10923033 1-[2-(Methylsulfanyl)phenyl]-3-(2-phenylethyl)thiourea](/img/structure/B10923033.png)
1-[2-(Methylsulfanyl)phenyl]-3-(2-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA is an organic compound that features a thiourea functional group. This compound is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group at the 2-position and a phenethyl group attached to the nitrogen atom of the thiourea moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA typically involves the reaction of 2-(methylsulfanyl)aniline with phenethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
2-(Methylsulfanyl)aniline+Phenethyl isothiocyanate→N-[2-(Methylsulfanyl)phenyl]-N’-phenethylthiourea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiourea moiety can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃)
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Methylsulfanyl)phenyl]acetamide
- 2-Chloro-N-[2-(methylsulfanyl)phenyl]acetamide
- N-[2-(methylsulfanyl)phenyl]-2-naphthamide
Uniqueness
N-[2-(METHYLSULFANYL)PHENYL]-N’-PHENETHYLTHIOUREA is unique due to the presence of both a methylsulfanyl group and a phenethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18N2S2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C16H18N2S2/c1-20-15-10-6-5-9-14(15)18-16(19)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,17,18,19) |
InChI Key |
VEVGLLQOBYVPLD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(1-ethyl-1H-pyrazol-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B10922955.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922966.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10922972.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922979.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922987.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10922995.png)
![1-benzyl-N-{5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B10923003.png)


![N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923025.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10923028.png)
![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B10923040.png)
